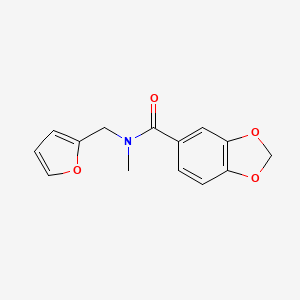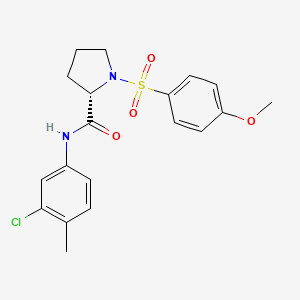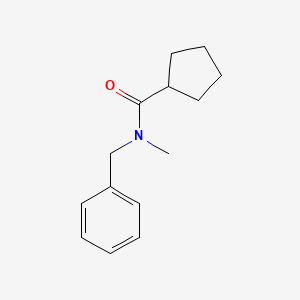
Azetidin-1-yl-(2-phenylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2-phenylphenyl)methanone, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities. AZP is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone is not fully understood, but studies have suggested that it acts through multiple pathways. Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(2-phenylphenyl)methanone has several advantages for lab experiments, including its high purity and stability. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of Azetidin-1-yl-(2-phenylphenyl)methanone is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(2-phenylphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2-phenylphenyl)methanone-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone and its potential applications in immunology. Furthermore, the development of novel synthesis methods for Azetidin-1-yl-(2-phenylphenyl)methanone may improve its pharmacokinetic properties and increase its therapeutic potential.
Synthesemethoden
Azetidin-1-yl-(2-phenylphenyl)methanone can be synthesized using various methods, including the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxylic acid in the presence of a base. Another method involves the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxamide in the presence of a reducing agent. These methods result in the formation of Azetidin-1-yl-(2-phenylphenyl)methanone with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(2-phenylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Azetidin-1-yl-(2-phenylphenyl)methanone exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Azetidin-1-yl-(2-phenylphenyl)methanone has been investigated for its immunomodulatory properties, which may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROAIRHPBMJRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-phenylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)


![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)